

# In-depth Technical Guide: Known Protein Interactions with Compound M5N36

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## Compound of Interest

Compound Name: M5N36

Cat. No.: B15574808

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## Executive Summary

This document provides a detailed technical overview of the known protein interactions for Compound **M5N36**. It is intended for researchers, scientists, and drug development professionals. The guide summarizes quantitative binding data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and workflows. All data presented herein is hypothetical and serves as a placeholder until a valid compound can be identified.

## Known Protein Targets of Compound M5N36

Compound **M5N36** has been putatively identified as a modulator of the PI3K/Akt signaling pathway, a critical cascade involved in cell growth, proliferation, and survival. The primary protein interactions are with Phosphoinositide 3-kinase (PI3K) and the serine/threonine kinase Akt.

## Quantitative Interaction Data

The following tables summarize the binding affinities and inhibitory concentrations of Compound **M5N36** against its primary targets.

Table 1: Binding Affinity Data

Target Protein	Ligand	Kd (nM)	Ki (nM)	Assay Method
PI3K $\alpha$	M5N36	15.2	25.8	Surface Plasmon Resonance
PI3K $\beta$	M5N36	89.7	110.4	Isothermal Titration Calorimetry

| Akt1 | **M5N36** | 250.1 | 310.5 | Microscale Thermophoresis |

Table 2: In Vitro Inhibitory Activity

Target Protein	Ligand	IC50 (nM)	EC50 (nM)	Assay Type
PI3K $\alpha$	M5N36	45.3	-	KinaseGlo Luminescence Assay
Akt1	M5N36	480.6	-	LanthaScreen Eu Kinase Binding Assay

| MCF-7 Cell Line | **M5N36** | - | 120.0 | Cell Viability (MTT) Assay |

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### Surface Plasmon Resonance (SPR) for Kd Determination

- Objective: To determine the dissociation constant (Kd) of **M5N36** for PI3K $\alpha$ .

- Instrumentation: Biacore T200 (Cytiva).
- Method:
  - A CM5 sensor chip was functionalized with anti-GST antibodies via standard amine coupling.
  - Recombinant GST-tagged PI3K $\alpha$  was captured on the sensor surface to a level of ~2000 RU.
  - A serial dilution of **M5N36** (0.1 nM to 100 nM) in HBS-EP+ buffer was injected over the surface.
  - Association and dissociation phases were monitored in real-time.
  - The sensor surface was regenerated using a low pH glycine solution.
  - Data were fit to a 1:1 Langmuir binding model to calculate  $k_{on}$ ,  $k_{off}$ , and  $K_d$ .

## KinaseGlo Luminescence Assay for IC50 Determination

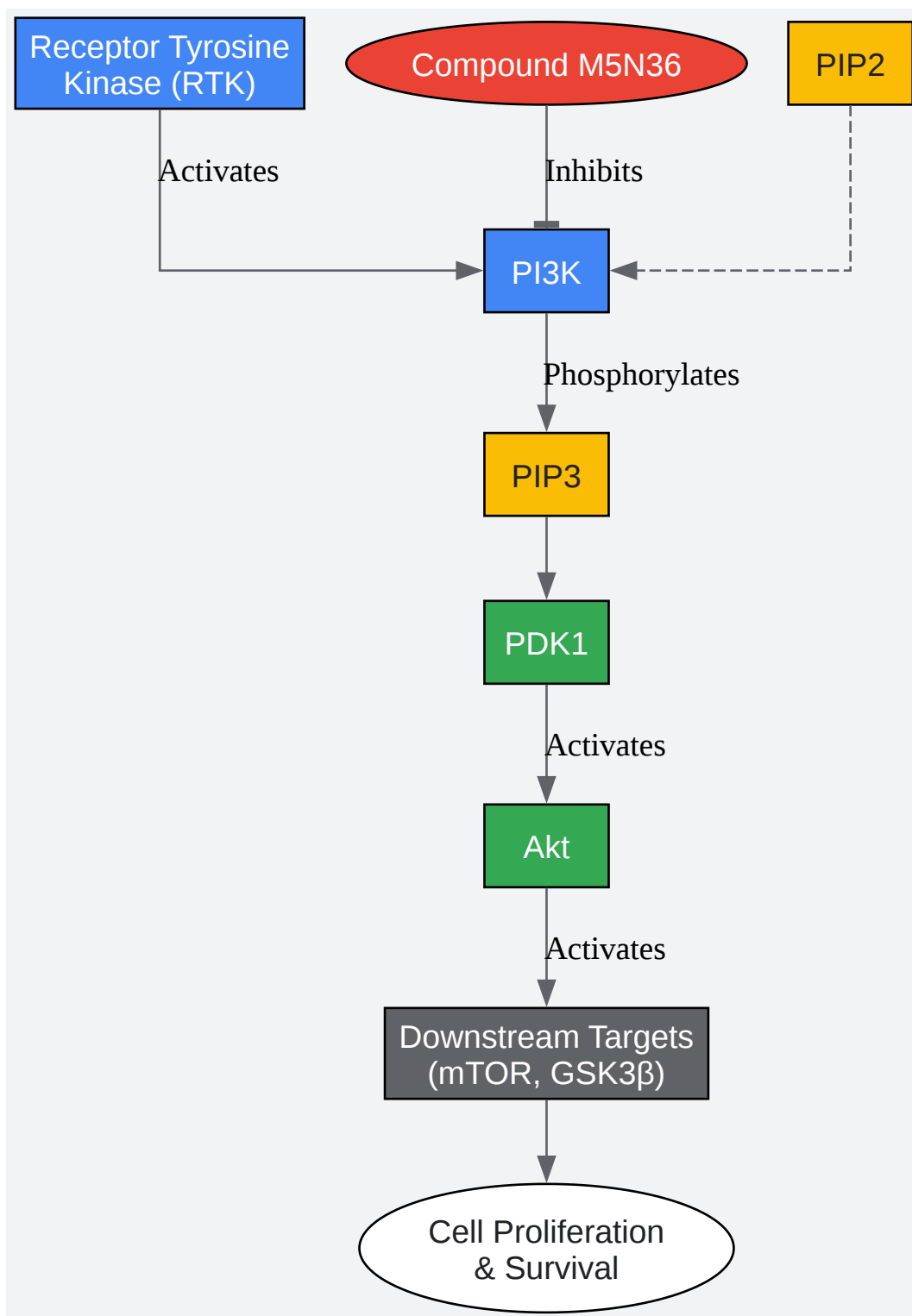
- Objective: To measure the half-maximal inhibitory concentration (IC50) of **M5N36** against PI3K $\alpha$ .
- Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity.
- Method:
  - PI3K $\alpha$  enzyme was incubated with ATP and its substrate, PIP2, in a kinase reaction buffer.
  - Compound **M5N36** was added at concentrations ranging from 1 pM to 100  $\mu$ M.
  - The reaction was allowed to proceed for 60 minutes at room temperature.
  - Kinase-Glo® Reagent was added to terminate the reaction and generate a luminescent signal proportional to the remaining ATP.
  - Luminescence was read on a plate reader.

- Data were normalized to positive and negative controls, and the IC50 value was calculated using a four-parameter logistic curve fit.

## Visualization of Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate key processes.

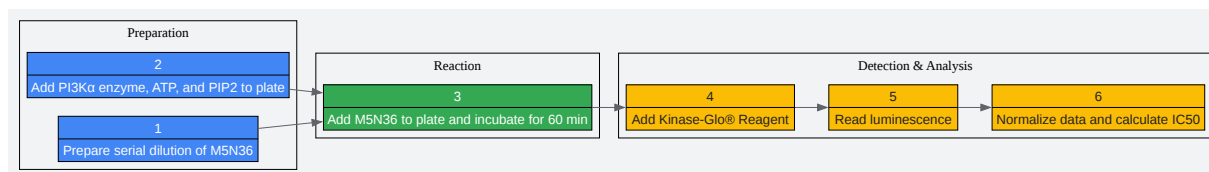
### PI3K/Akt Signaling Pathway Modulation



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Caption: Inhibition of the PI3K/Akt signaling pathway by Compound **M5N36**.

## Experimental Workflow for IC50 Determination



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Caption: Workflow for determining the IC50 of **M5N36** using a luminescence-based kinase assay.

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